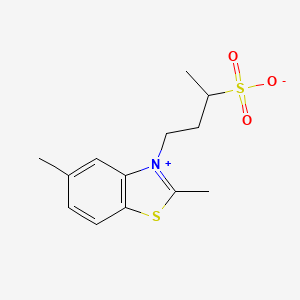
4-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate typically involves the reaction of 2,5-dimethylbenzothiazole with butane-2-sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups.
科学研究应用
4-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various benzothiazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate involves its interaction with specific molecular targets. The benzothiazole ring can bind to proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,3-Dimethylbenzothiazolium iodide: A similar compound with iodine as the counterion.
3-Methyl-2-(4-phenylamino-buta-1,3-dienyl)-benzothiazol-3-ium chloride: Another benzothiazole derivative with different substituents.
Uniqueness
4-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate is unique due to its specific structural features, such as the butane-2-sulfonate group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to achieve.
属性
IUPAC Name |
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-9-4-5-13-12(8-9)14(11(3)18-13)7-6-10(2)19(15,16)17/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOADRIRJKGAPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=[N+]2CCC(C)S(=O)(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














